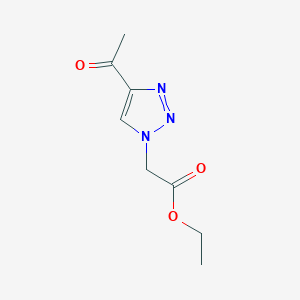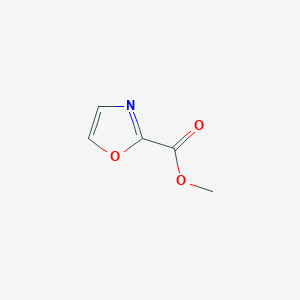
2-(4-乙酰基-1H-1,2,3-三唑-1-基)乙酸乙酯
描述
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is a chemical compound with the CAS Number: 871260-40-1. It has a molecular weight of 197.19 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate, often involves the use of click 1,3-dipolar cycloaddition . This strategy is used for the synthesis of new 1,3,4-thiadiazole and 1,2,3-triazole hybrid glycoside-based indolyl systems as novel hybrid molecules by reacting azide derivatives with the corresponding acetylated glycosyl terminal acetylenes .Molecular Structure Analysis
The InChI Code for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate is 1S/C8H11N3O3/c1-3-14-8 (13)5-11-4-7 (6 (2)12)9-10-11/h4H,3,5H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate is a solid compound with a melting point of 78 - 80 degrees . It has a molecular weight of 197.19 .科学研究应用
缓蚀
2-(4-乙酰基-1H-1,2,3-三唑-1-基)乙酸乙酯作为三唑的衍生物,已被研究用于缓蚀剂。在一项研究中,类似的三唑衍生物在酸性环境中阻止低碳钢腐蚀方面表现出显着的抑制效率,表明在工业环境中具有潜在的实用性 (Nahlé 等,2021)。
抗菌活性
三唑衍生物(包括与 2-(4-乙酰基-1H-1,2,3-三唑-1-基)乙酸乙酯结构相关的化合物)已被合成并评估其抗菌特性。这些化合物已显示出对抗各种微生物菌株的潜力,表明它们在医学研究和潜在药物应用中的相关性 (Holla 等,2005)。
配位聚合物
涉及配位聚合物合成的研究利用了与 2-(4-乙酰基-1H-1,2,3-三唑-1-基)乙酸乙酯相关的化合物。这些研究专注于创造具有特定化学和物理性质的新型材料,为材料科学和纳米技术领域做出贡献 (Hu 等,2016)。
超分子化学
在超分子化学中,该化合物及其衍生物已被探索用于形成自组装结构和相互作用的能力,例如 π-空穴四元键合。这些研究有助于更深入地了解分子相互作用和新型分子组件的设计 (Ahmed 等,2020)。
催化应用
2-(4-乙酰基-1H-1,2,3-三唑-1-基)乙酸乙酯衍生物已被用于合成各种有机化合物,展示了它们作为有机合成和催化剂中间体的用途。该应用对于开发药物和其他有机材料的新合成路线至关重要 (Oliveira 等,2006)。
电化学传感器
有研究表明 2-(4-乙酰基-1H-1,2,3-三唑-1-基)乙酸乙酯衍生物可用于开发电化学传感器。这些传感器在生物医学和环境监测中具有潜在应用,展示了三唑衍生物在传感器技术中的多功能性 (Beitollahi 等,2020)。
安全和危害
The safety information for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
未来方向
The future directions for the research and development of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate and similar compounds could involve further exploration of their antibacterial and other biological activities . There is also a need for more studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards.
作用机制
Target of Action
It is known that 1,2,4-triazole derivatives can bind to the iron in the heme moiety of cyp-450 . This suggests that Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate may interact with similar targets.
Mode of Action
It is known that the nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate may interact with its targets in a similar manner.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect various biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate may affect similar pathways.
Pharmacokinetics
It is known that these scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that 1,2,4-triazole derivatives can exhibit myriad of biological activities . This suggests that Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate may have similar effects.
Action Environment
It is known that various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers . This suggests that similar environmental factors may influence the action of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate.
生化分析
Biochemical Properties
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to an accumulation of acetylcholine, which can affect various physiological processes.
Cellular Effects
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate has been observed to exert significant effects on various types of cells and cellular processes. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby affecting cell survival and growth.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate involves its interaction with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . This inhibition can result in altered drug metabolism and potential drug-drug interactions. Furthermore, ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate can influence gene expression by binding to transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate have been shown to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have demonstrated that ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biotransformation or be excreted from the body. The metabolism of ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate can accumulate in specific tissues, depending on its affinity for certain biomolecules. This distribution pattern can influence the compound’s therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 2-(4-acetyltriazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-8(13)5-11-4-7(6(2)12)9-10-11/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTIQLZCLBJUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B1395675.png)











